Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
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Overview
Description
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione, which is then reacted with ethyl chloroacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thioether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazole derivatives.
Substitution: Various substituted esters or thioethers.
Scientific Research Applications
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiplatelet and anticoagulant activities.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. For instance, in its role as an antiplatelet agent, it inhibits platelet aggregation by targeting key enzymes and receptors involved in the coagulation pathway . The triazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione
- Ethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
Uniqueness
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate stands out due to its unique combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N4O2S |
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Molecular Weight |
306.39 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O2S/c1-4-18-13(11-7-5-6-8-15-11)16-17-14(18)21-9-12(19)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
QTKDRDVKZIBZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC=N2 |
Origin of Product |
United States |
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